molecular formula C22H25N3O6S2 B2661851 Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-05-5

Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2661851
CAS No.: 449769-05-5
M. Wt: 491.58
InChI Key: MCPKYYBPYUNTQJ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an acetyl group, a benzamido group, a pyrrolidinylsulfonyl group, and a tetrahydrothieno[2,3-c]pyridine group. These groups could potentially give this compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could make it more polar and potentially increase its solubility in water .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine have been studied for their potential antimicrobial properties. These studies often involve the synthesis of new chemical entities and testing their efficacy against various microbial strains to identify potential therapeutic applications (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Synthesis of Novel Heterocyclic Compounds

Research in this area focuses on the development of novel synthetic routes and methodologies for creating heterocyclic compounds that may include structures similar to the compound . These synthetic efforts are foundational for discovering new drugs and materials with unique properties. The synthesis of novel pyridothienopyrimidines and pyridothienotriazines is an example of such research, where new compounds are generated with the potential for various biological or material applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential Anti-inflammatory and Analgesic Agents

Research also explores the synthesis of related compounds as potential anti-inflammatory and analgesic agents. The structural motifs present in these compounds may exhibit biological activities that can lead to the development of new therapies for managing pain and inflammation. The investigation into the anti-inflammatory activity of structurally related molecules is a testament to the chemical's potential in therapeutic applications (Moloney, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its potential uses, such as in drug discovery or materials science. Additionally, further studies could be done to fully characterize its physical and chemical properties .

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-14(26)24-12-9-17-18(13-24)32-21(19(17)22(28)31-2)23-20(27)15-5-7-16(8-6-15)33(29,30)25-10-3-4-11-25/h5-8H,3-4,9-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPKYYBPYUNTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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